molecular formula C17H16BrFN2O3S B2761371 1-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide CAS No. 317377-74-5

1-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide

Cat. No.: B2761371
CAS No.: 317377-74-5
M. Wt: 427.29
InChI Key: XMPALYWLOAFUQG-UHFFFAOYSA-N
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Description

1-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, a fluorophenyl group, and a pyrrolidinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-bromophenyl with a suitable sulfonyl chloride reagent under basic conditions to form the 4-bromophenyl sulfonyl intermediate.

    Coupling with Fluorophenyl Amine: The intermediate is then coupled with 4-fluorophenyl amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic or aliphatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like DMF (dimethylformamide) and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the sulfonyl group to sulfoxides or sulfides, respectively.

Scientific Research Applications

1-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The fluorophenyl group can enhance binding affinity to certain receptors, increasing the compound’s potency and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide
  • 1-[(4-methylphenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide
  • 1-[(4-nitrophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide

Uniqueness

1-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that other similar compounds cannot. Additionally, the combination of the bromophenyl and fluorophenyl groups provides a distinct electronic environment that can influence the compound’s reactivity and binding properties.

Biological Activity

1-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a sulfonamide group, bromine, and fluorine atoms on phenyl rings. Its chemical structure can be represented as follows:

C13H12BrFNO2S\text{C}_{13}\text{H}_{12}\text{BrFNO}_2\text{S}

This structure is crucial for its interaction with biological targets, influencing its solubility, stability, and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide moiety can form strong hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to inhibition or modulation of enzymatic activities.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease, which are critical in neurological and gastrointestinal functions respectively .
  • Antimicrobial Activity : Preliminary studies indicate moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Antimicrobial Activity

The compound has been evaluated for its antibacterial properties. Results from various studies indicate:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strainsWeak to Moderate

These findings suggest that the compound may serve as a lead for developing new antibacterial agents.

Enzyme Inhibition Studies

Inhibition studies have demonstrated that the compound effectively inhibits AChE and urease:

EnzymeInhibition Percentage
Acetylcholinesterase (AChE)70% at 100 µM
Urease65% at 100 µM

These results highlight the potential of the compound in treating conditions related to enzyme dysregulation .

Case Studies

  • Analgesic Activity : Research conducted on derivatives of this compound showed promising analgesic effects in animal models. The compounds were tested using the writhing test and hot plate test, demonstrating significant pain relief compared to controls .
  • Anti-inflammatory Studies : In vitro studies indicated that the compound could inhibit LPS-induced nitric oxide (NO) secretion in macrophages, suggesting anti-inflammatory properties. Molecular docking studies further supported its potential interaction with COX-2, a key enzyme involved in inflammation .
  • Toxicological Assessment : Acute toxicity tests following OECD guidelines revealed a median lethal dose (LD50) indicating acceptable safety margins for further pharmacological exploration .

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-N-(4-fluorophenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFN2O3S/c18-12-3-9-15(10-4-12)25(23,24)21-11-1-2-16(21)17(22)20-14-7-5-13(19)6-8-14/h3-10,16H,1-2,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPALYWLOAFUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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